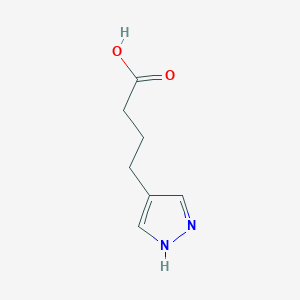

4-(1H-Pyrazol-4-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERYBZWKMTUGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650797 | |

| Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84302-87-4 | |

| Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)butanoic Acid (CAS: 84302-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-4-yl)butanoic acid is a bifunctional molecule featuring a pyrazole ring and a carboxylic acid moiety. This unique combination of a five-membered aromatic heterocycle and a short aliphatic carboxylic acid chain makes it a valuable building block in medicinal chemistry and drug discovery. The pyrazole core is a common scaffold in numerous biologically active compounds, offering a versatile platform for generating libraries of potential drug candidates.[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(1H-Pyrazol-4-yl)butanoic acid, with the aim of equipping researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in synthesis and drug design. Below is a summary of the known and predicted properties of 4-(1H-Pyrazol-4-yl)butanoic acid.

| Property | Value | Source |

| CAS Number | 84302-87-4 | ChemScene[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | ChemScene[1] |

| Molecular Weight | 154.17 g/mol | ChemScene[1] |

| Physical State | Pale-yellow solid | Nayak et al., 2025[2] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 335.7 °C at 760 mmHg (Predicted for isomer) | Alfa Chemistry (for CAS 110525-56-9)[3] |

| Solubility | Not experimentally determined. | |

| pKa | Not experimentally determined. | |

| LogP (predicted) | 0.817 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene[1] |

Note: Some of the physicochemical properties, such as the boiling point, are for the isomeric compound 4-(1H-Pyrazol-1-yl)butanoic acid and should be considered as an estimation. Experimental determination of the melting point, boiling point, solubility in various solvents, and pKa of 4-(1H-Pyrazol-4-yl)butanoic acid is recommended for precise applications.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. While the actual spectra from the primary literature's supplementary information were not directly accessible, the expected spectroscopic features are outlined below based on the molecular structure and data for analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-(1H-Pyrazol-4-yl)butanoic acid is expected to show distinct signals for the pyrazole ring protons and the butanoic acid chain protons.

-

Pyrazole Protons: Two singlets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The NH proton of the pyrazole will likely appear as a broad singlet at a higher chemical shift.

-

Butanoic Acid Chain Protons:

-

A triplet at approximately δ 2.4-2.6 ppm for the two protons alpha to the pyrazole ring (-CH₂-Ar).

-

A triplet at approximately δ 2.3-2.5 ppm for the two protons alpha to the carboxylic acid group (-CH₂-COOH).

-

A multiplet (likely a pentet or sextet) around δ 1.8-2.0 ppm for the two protons on the central methylene group (-CH₂-).

-

-

Carboxylic Acid Proton: A broad singlet at a high chemical shift (δ 10-12 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Acid Carbonyl: A signal in the range of δ 175-185 ppm.

-

Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring, typically in the aromatic region (δ 110-140 ppm).

-

Butanoic Acid Chain Carbons: Three distinct signals for the methylene carbons of the butanoic acid chain, generally in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-H Stretch (Pyrazole): A moderate, broad band around 3100-3500 cm⁻¹.

-

C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C and C=N Stretches (Pyrazole Ring): Absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 154. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the butanoic acid chain.

Synthesis and Purification

A recent publication by Nayak et al. (2025) describes a novel and efficient method for the synthesis of 4-(1H-pyrazol-4-yl)butanoic acid derivatives.[2] The general synthetic strategy involves a copper(II)-catalyzed cascade annulation/ring-opening reaction between a hydrazone and a dienone.

Figure 1: General workflow for the synthesis of 4-(1H-Pyrazol-4-yl)butanoic acid derivatives.

Detailed Experimental Protocol (Adapted from Nayak et al., 2025[2])

Step 1: Reaction Setup

-

To a round-bottom flask, add the appropriate hydrazone (0.6 mmol), 2,5-dibenzylidene cyclopentan-1-one (0.5 mmol), and copper(II) chloride dihydrate (CuCl₂·2H₂O, 50 mol%).

-

Add acetonitrile (5 mL) as the solvent.

-

Fit the flask with a condenser and an oxygen balloon.

Step 2: Reaction

-

Heat the reaction mixture to 80 °C with stirring.

-

Maintain the reaction at this temperature for 28 hours under an oxygen atmosphere (1 atm).

Step 3: Work-up and Purification

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 4-(1H-pyrazol-4-yl)butanoic acid derivative as a pale-yellow solid.[2]

Causality behind Experimental Choices:

-

Catalyst: Copper(II) chloride is an inexpensive and effective Lewis acid catalyst for this transformation. The hydrated form (CuCl₂·2H₂O) is crucial as water participates in the nucleophilic ring-opening step.

-

Solvent: Acetonitrile was found to be the optimal solvent, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.

-

Oxygen Atmosphere: An oxygen atmosphere is necessary for the aerobic oxidation of the dihydropyrazole intermediate to the final aromatic pyrazole product.

-

Temperature: 80 °C provides the necessary thermal energy to overcome the activation barrier of the reaction without leading to significant decomposition of reactants or products.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(1H-Pyrazol-4-yl)butanoic acid make it a highly attractive building block for the synthesis of novel therapeutic agents.

As a Scaffold and Bioisostere

The pyrazole ring is a well-established pharmacophore found in numerous approved drugs.[4] It can act as a bioisosteric replacement for other aromatic systems, such as a phenyl ring, to modulate physicochemical properties like solubility and lipophilicity, and to improve metabolic stability. The butanoic acid chain provides a flexible linker that can be used to position other functional groups for optimal interaction with a biological target.

Figure 2: Key roles of 4-(1H-Pyrazol-4-yl)butanoic acid in drug design.

Synthesis of Enzyme Inhibitors

The carboxylic acid functionality can be readily converted to an amide, which is a common motif in many enzyme inhibitors. By coupling 4-(1H-Pyrazol-4-yl)butanoic acid with various amines, a diverse library of compounds can be generated and screened for inhibitory activity against a wide range of enzymes, including kinases, proteases, and poly (ADP-ribose) polymerases (PARPs). The pyrazole ring can participate in crucial hydrogen bonding and π-stacking interactions within the enzyme's active site.

Use as a Linker in PROTACs and ADCs

The butanoic acid chain is an ideal length to serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In a PROTAC, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. In an ADC, it can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.

Safety and Handling

Based on the information provided by commercial suppliers, 4-(1H-Pyrazol-4-yl)butanoic acid should be handled with care.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is highly recommended to consult a full Safety Data Sheet (SDS) for this compound before handling. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should always be followed.

Conclusion

4-(1H-Pyrazol-4-yl)butanoic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable pharmacological properties of the pyrazole scaffold and the synthetic utility of the carboxylic acid handle, makes it an attractive starting material for the development of novel therapeutics. This guide provides a solid foundation of its known properties and applications, empowering researchers to leverage this compound in their quest for new and improved medicines. Further experimental investigation into its physicochemical properties will undoubtedly enhance its utility in the scientific community.

References

-

Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link][2][5][6]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][4][7]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link][8]

-

MDPI. Enzymes and Enzyme Inhibitors in Drug Research. [Link][9]

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link][11]

-

Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health. [Link][5]

-

PubMed. Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. [Link][12]

-

Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. [Link][6]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link][13]

-

ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link][14]

-

PubMed. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link][15]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link][16]

-

MDPI. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link][17]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link][19]

-

Angene Chemical. Safety Data Sheet - 2-(1H-Pyrazol-3-yl)acetic acid. [Link][22]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link][23]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link][24]

-

Doc Brown's Chemistry. infrared spectrum of butanoic acid. [Link][25]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][27]

-

AWS. Composition of butanoic acid determined by IR spectroscopy. [Link][28]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][29]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link][30]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. govinfo.gov [govinfo.gov]

- 11. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. carlroth.com [carlroth.com]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. angenechemical.com [angenechemical.com]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 25. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 29. scs.illinois.edu [scs.illinois.edu]

- 30. compoundchem.com [compoundchem.com]

A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acid Derivatives

Introduction: The Pyrazole Carboxylic Acid Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs and agrochemicals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. When functionalized with a carboxylic acid or its ester equivalent, the pyrazole ring is transformed into a highly versatile building block. This functional handle provides a crucial anchor point for further molecular elaboration, enabling the synthesis of vast libraries of amides, esters, and other derivatives to fine-tune pharmacological activity.[4][5][6]

This guide provides an in-depth exploration of the primary synthetic pathways to access pyrazole carboxylic acid derivatives. As a senior application scientist, my focus extends beyond mere recitation of protocols. We will delve into the causality behind experimental choices, address common challenges such as regioselectivity, and present robust, field-proven methodologies suitable for both discovery and process development environments. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Part 1: Foundational Strategies for Pyrazole Ring Construction

The synthesis of pyrazole carboxylic acids can be broadly categorized into two primary approaches: the construction of the pyrazole ring with the carboxylic acid moiety already incorporated into one of the precursors, or the post-functionalization of a pre-formed pyrazole ring. The former is by far the more common and versatile strategy.

Cyclocondensation Reactions: The Classical Approach

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound.[2][7][8] This approach is valued for its reliability and the wide availability of starting materials.

The Knorr Pyrazole Synthesis and its Analogs

First described in 1883, the Knorr synthesis involves the reaction of a β-ketoester (a 1,3-dicarbonyl equivalent) with a hydrazine.[8] This reaction is a cornerstone of pyrazole chemistry.

-

Mechanism and Regioselectivity: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. A critical consideration is regioselectivity. When an unsymmetrical β-dicarbonyl compound and a substituted hydrazine are used, two isomeric pyrazole products are possible. The outcome is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine's nitrogens. Generally, the more nucleophilic nitrogen of the substituted hydrazine (the -NH2 group) attacks the more electrophilic carbonyl carbon of the dicarbonyl compound.[9][10][11]

Caption: Knorr pyrazole synthesis showing two potential regiochemical outcomes.

A common strategy to synthesize ethyl 5-substituted-1H-pyrazole-3-carboxylates involves reacting diethyl oxalate with an appropriate acetophenone to form a dioxo-ester intermediate, which is then cyclized with hydrazine hydrate.[4]

1,3-Dipolar Cycloaddition

This powerful and often highly regioselective method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[2][7][12] For synthesizing pyrazole carboxylates, the most relevant reaction is between a diazo compound (the 1,3-dipole) and an activated alkyne (the dipolarophile).

-

Mechanism: Ethyl diazoacetate (EDA) is a common and relatively stable diazo compound used for this purpose.[13] It reacts with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form the pyrazole ring directly. The regioselectivity is generally high, though it can be influenced by catalysts and reaction conditions.[12][14][15] Sydnones, a class of mesoionic compounds, can also serve as stable 1,3-dipoles that react with alkynes to yield pyrazoles after extruding CO2.[16]

Caption: General pathway for pyrazole synthesis via 1,3-dipolar cycloaddition.

Vilsmeier-Haack Reaction for Pyrazole-4-Carboxylic Acids

The Vilsmeier-Haack reaction is a classic and highly effective method for producing pyrazole-4-carbaldehydes, which can be easily oxidized to the corresponding carboxylic acids.[17] This reaction typically involves treating a ketone hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF).[17][18]

-

Causality of the Reaction: The Vilsmeier reagent acts as an electrophilic formylating agent. The hydrazone provides the N-N-C backbone. The reaction proceeds through diformylation of the active methylene group adjacent to the hydrazone nitrogen, followed by cyclization to yield the pyrazole-4-carbaldehyde.[17] This method is particularly valuable for its high regioselectivity, reliably placing the formyl (and subsequently carboxyl) group at the 4-position of the pyrazole ring.

Part 2: Practical Synthetic Workflows & Protocols

From a practical standpoint, the synthesis of a final pyrazole carboxamide drug candidate often involves a multi-step sequence. A common and flexible workflow involves synthesizing a pyrazole ester, hydrolyzing it to the carboxylic acid, and then coupling it with a desired amine.[5][6]

Caption: Common workflow for the synthesis of pyrazole carboxamide derivatives.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate via Cyclocondensation

This protocol is adapted from established methods for synthesizing pyrazole esters, which are key precursors to the corresponding acids.[6]

-

Objective: To synthesize a pyrazole-carboxylate ester via a cyclocondensation reaction.

-

Materials:

-

Hydrazine derivative (1.0 eq)

-

β-Ketoester (e.g., diethyl (ethoxymethylene)malonate) (1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

-

Methodology:

-

Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[6]

-

Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the pure pyrazole-carboxylate ester.

-

Protocol 2: Hydrolysis to 1H-Pyrazole-5-carboxylic Acid

This protocol details the saponification of the ester to the target carboxylic acid.[5][6]

-

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

-

Materials:

-

Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF) and Water (co-solvent system)

-

Hydrochloric acid (HCl), 1M solution

-

-

Methodology:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[5]

-

Add the base (LiOH or NaOH, 1.5 - 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.[5] A precipitate of the carboxylic acid should form.

-

Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for subsequent steps without further purification.[5]

-

Protocol 3: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation

This protocol describes a robust method for creating pyrazole dicarboxylic acids through the oxidation of a readily available dimethylpyrazole precursor.[19]

-

Objective: To synthesize 1H-Pyrazole-3,5-dicarboxylic acid.

-

Materials:

-

3,5-Dimethyl-1H-pyrazole (1.0 eq)

-

Potassium permanganate (KMnO₄) (4.0 eq)

-

Water

-

Hydrochloric acid (HCl)

-

-

Methodology:

-

Dissolve 3,5-Dimethyl-1H-pyrazole (e.g., 0.818 mol) in water (700 mL) heated to 70 °C.[19]

-

Carefully add potassium permanganate (e.g., 3.271 mol) portion-wise to the hot solution, ensuring the temperature does not exceed 90 °C. This is a highly exothermic reaction and requires careful control.

-

After the addition is complete, stir the mixture until the purple color of the permanganate has disappeared.

-

Cool the mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Filter off the MnO₂ precipitate and wash it thoroughly with water.

-

Combine the filtrate and washings, then acidify with aqueous HCl to pH 2.[19]

-

Allow the acidified solution to stand overnight to complete precipitation.

-

Filter the white precipitate, wash with cold water, and dry to yield 1H-Pyrazole-3,5-dicarboxylic acid.

-

Part 3: Comparative Analysis of Synthetic Pathways

The choice of synthetic route is a strategic decision based on the desired substitution pattern, scalability, and availability of starting materials.

| Synthesis Method | Target Position | Key Advantages | Common Challenges | Typical Yields |

| Knorr-type Condensation | 3- and 5-Carboxylates | Wide substrate scope, reliable, uses common starting materials.[4][6] | Potential for regioisomeric mixtures, requires control of reaction conditions.[9][12] | 60-95% |

| 1,3-Dipolar Cycloaddition | 3,4,5-Carboxylates | Often high regioselectivity, mild conditions possible.[13][14] | Requires synthesis of diazo compounds (can be hazardous), limited alkyne availability. | 70-90%[7] |

| Vilsmeier-Haack Reaction | 4-Carboxylates | Excellent regioselectivity for the 4-position, reliable.[17] | Requires a two-step process (formylation then oxidation), Vilsmeier reagent is corrosive. | 75-92% (overall)[17] |

| Oxidation of Alkylpyrazoles | 3,5-Dicarboxylates | Good for symmetrical dicarboxylic acids, uses simple precursors.[19] | Strong oxidizing agents required, can be difficult to control, moderate yields. | 30-40%[19] |

Conclusion

The synthesis of pyrazole carboxylic acid derivatives is a mature yet continually evolving field. While classical methods like the Knorr condensation remain indispensable, modern approaches including multicomponent reactions and novel cycloadditions offer improved efficiency and regiocontrol.[2][11] For the practicing scientist, a thorough understanding of the mechanisms, advantages, and limitations of each pathway is crucial for the successful design and execution of a synthetic campaign. The choice of strategy should be guided by the specific substitution pattern required for the target molecule, with a constant focus on achieving the desired outcome in a safe, scalable, and efficient manner. This guide serves as a foundational resource, providing both the theoretical underpinning and practical protocols to empower researchers in their pursuit of novel pyrazole-based therapeutics.

References

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Organic Chemistry.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.).

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

-

Zupanc, T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4783. [Link]

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.).

-

Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

-

Fustero, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

-

Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

-

Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(1). [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. [Link]

-

Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. [Link]

-

Katritzky, A. R., et al. (1996). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 61(21), 7564-7573. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Preparations of 4-Substituted 3-Carboxyprazoles. (n.d.). ResearchGate. [Link]

-

Bîcu, E., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic and Analytical Guide to 4-(1H-Pyrazol-4-yl)butanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-Pyrazol-4-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The unambiguous structural confirmation and purity assessment of such molecules are paramount for advancing research and ensuring reproducible results. This document details the experimental protocols and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction to 4-(1H-Pyrazol-4-yl)butanoic Acid

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The incorporation of a butanoic acid moiety introduces a flexible linker and a carboxylic acid functional group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 4-(1H-Pyrazol-4-yl)butanoic acid, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Accurate and comprehensive spectroscopic characterization is the cornerstone of synthesizing and utilizing this compound effectively.

Synthesis and Analytical Workflow

The synthesis of 4-(1H-Pyrazol-4-yl)butanoic acid can be achieved through various synthetic routes, with a notable method being a cascade annulation/ring-opening reaction.[1][2][3] This approach offers an efficient pathway to the desired product. The general workflow for the synthesis and subsequent characterization is outlined below.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of 4-(1H-Pyrazol-4-yl)butanoic acid.

Experimental Protocol: Synthesis

A representative synthesis involves the reaction of a suitable hydrazone with a dienone in the presence of a copper(II) catalyst.[1][2][3] The reaction proceeds through a [3+2] annulation followed by a nucleophilic ring-opening to yield the target pyrazolyl butanoic acid derivative. Purification is typically achieved via column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~12.0 | br s | 1H | COOH |

| ~7.5 | s | 2H | Pyrazole C3-H, C5-H |

| ~2.5 | t | 2H | CH₂-COOH |

| ~2.4 | t | 2H | Pyrazole-CH₂ |

| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |

Note: The predicted values are based on the analysis of similar structures and general chemical shift knowledge. The broad singlet for the carboxylic acid proton is often not observed or can be exchanged with D₂O.

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the butanoic acid chain. The two protons on the pyrazole ring (C3-H and C5-H) are chemically equivalent and would appear as a singlet. The protons of the butanoic acid chain would exhibit characteristic triplet and pentet (or multiplet) splitting patterns due to spin-spin coupling with adjacent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| ~178 | COOH |

| ~135 | Pyrazole C3, C5 |

| ~118 | Pyrazole C4 |

| ~34 | CH₂-COOH |

| ~28 | Pyrazole-CH₂ |

| ~24 | -CH₂-CH₂-CH₂- |

Note: These are predicted chemical shifts based on known values for pyrazole and butanoic acid moieties.

Interpretation: The ¹³C NMR spectrum would confirm the presence of the six distinct carbon environments in 4-(1H-Pyrazol-4-yl)butanoic acid. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the pyrazole ring would appear in the aromatic region, while the aliphatic carbons of the butanoic acid chain would be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | C-H stretch (pyrazole) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (pyrazole) |

| ~1450 | Medium | C-H bend (aliphatic) |

Interpretation: The IR spectrum of 4-(1H-Pyrazol-4-yl)butanoic acid would be dominated by a very broad absorption in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ would confirm the presence of the carbonyl group. Other significant absorptions would include C-H stretches for the pyrazole ring and the aliphatic chain, as well as the C=N stretch of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Molecular Ion Peak (M⁺): For C₇H₁₀N₂O₂, the expected exact mass is approximately 154.07 g/mol . The mass spectrum should show a molecular ion peak at m/z = 154.

Key Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Caption: A plausible fragmentation pathway for 4-(1H-Pyrazol-4-yl)butanoic acid in mass spectrometry.

Interpretation: The mass spectrum would be expected to show the molecular ion peak. Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 109. Another likely fragmentation is the cleavage of the bond between the pyrazole ring and the butanoic acid chain, resulting in fragments corresponding to the pyrazole moiety and the side chain.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of 4-(1H-Pyrazol-4-yl)butanoic acid. The data obtained from these techniques are complementary and, when taken together, allow for the unambiguous identification and characterization of this important synthetic building block. This guide serves as a valuable resource for researchers working with this and similar pyrazole derivatives, ensuring the scientific integrity of their work.

References

-

Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing. [Link]

-

Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health. [Link]

-

Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing. [Link]

Sources

- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Pyrazole Derivatives

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1] First synthesized in 1883, its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents.[2][3] The pyrazole nucleus is metabolically stable and its versatile structure allows for multi-directional substitution, enabling fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[1][4]

This versatility is evidenced by the significant number of FDA-approved drugs incorporating the pyrazole motif.[3][5] Notable examples include the selective COX-2 inhibitor Celecoxib for inflammation, kinase inhibitors like Axitinib and Ibrutinib for cancer therapy, and Sildenafil for erectile dysfunction.[5][6][7] The wide spectrum of demonstrated biological activities—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—cements the pyrazole's status as a critical pharmacophore for researchers and drug development professionals.[8][9][10]

This guide provides an in-depth exploration of the major biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to validate these activities.

Part 1: Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines.[11][12] Their antitumor activity stems from the ability to interact with multiple biological targets crucial for cancer cell proliferation, survival, and metastasis.[13]

Mechanisms of Anticancer Action

The primary mechanisms through which pyrazole derivatives exert their anticancer effects include:

-

Kinase Inhibition: Many pyrazole-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[11] By blocking the ATP-binding pocket, these derivatives inhibit downstream signaling pathways responsible for cell growth and division.

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives act as microtubule-destabilizing agents.[14] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[14]

-

DNA Binding and Intercalation: Some derivatives possess planar aromatic systems that enable them to intercalate between DNA base pairs.[11] This interaction can distort the DNA helix, interfering with replication and transcription processes and inducing cell death.

Caption: Simplified pathway of anticancer action via kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Extensive research has established key SAR principles for enhancing anticancer efficacy:

-

Substitution at N1: The N1 position of the pyrazole ring is critical. Substitution with bulky aryl groups, particularly those with electron-withdrawing substituents like dichlorophenyl, often enhances potency.[15]

-

Substitution at C3 and C5: Aryl groups at the C3 and C5 positions are common. Substituents on these aryl rings, such as halogens (Cl, Br) or methoxy groups, can significantly modulate activity and selectivity against different cancer cell lines.[12] For instance, a 4-bromophenyl group at the C5 position has shown potent activity against MCF-7 breast cancer cells.[12]

-

Linker Moiety: When pyrazole is part of a larger hybrid molecule, the nature of the linker is crucial. Flexible linkers can allow for optimal orientation within the target's binding site.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 29 | MCF-7 (Breast) | 17.12 | [11] |

| HepG2 (Liver) | 10.05 | [11] | |

| Compound 33 | HCT116 (Colon) | < 23.7 | [11] |

| Compound 57 | HepG2 (Liver) | 3.11 - 4.91 | [11] |

| 161a | A-549 (Lung) | 4.91 | [16] |

| 161b | A-549 (Lung) | 3.22 | [16] |

| Unnamed | MCF-7 (Breast) | 5.8 | [12] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline.

-

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Rationale: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to exert their effects on cell proliferation and viability.

-

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

-

Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Part 2: Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with Celecoxib being a blockbuster drug in this category.[17] Their primary mechanism involves the inhibition of enzymes in the arachidonic acid pathway.

Mechanisms of Anti-inflammatory Action

-

Lipoxygenase (LOX) Inhibition: Some pyrazoles exhibit dual inhibition of both COX and 5-Lipoxygenase (5-LOX).[17] 5-LOX is responsible for producing leukotrienes, another class of potent inflammatory mediators. Dual inhibitors may offer a broader anti-inflammatory effect.

-

Cytokine Modulation: Pyrazole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages.[17][19]

Caption: Inhibition of the arachidonic acid cascade by pyrazole derivatives.

Quantitative Data Summary

The following table shows the inhibitory potency of pyrazole derivatives against COX enzymes.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >10 | 0.04 | >250 | [17] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [17] |

| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) | - | [17] |

| FR140423 | - | - | 150 | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (pyrazole derivatives at various doses). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose solution).[21]

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Rationale: The inflammatory response to carrageenan is time-dependent. Measuring at multiple time points allows for the assessment of the compound's effect on both the early and late phases of inflammation.

-

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100

-

Compare the mean percentage inhibition of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in paw volume compared to the vehicle control indicates anti-inflammatory activity.[21]

-

Part 3: Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with significant activity against a broad spectrum of bacteria and fungi.[22][23]

Mechanism of Antimicrobial Action

The mechanisms are diverse and not always fully elucidated but are thought to involve:

-

Enzyme Inhibition: Interference with essential microbial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

-

Membrane Disruption: Some lipophilic pyrazole derivatives may integrate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Data Summary

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 6g | Staphylococcus aureus | 1 | [22] |

| Compound 6l | Escherichia coli | 2 | [22] |

| Compound 7l | Candida albicans | 1 | [22] |

| Compound 3 | Escherichia coli | 0.25 | [21][24][25] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [21][24][25] |

| Compound 2 | Aspergillus niger | 1 | [21][24][25] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 12. srrjournals.com [srrjournals.com]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Known derivatives and analogs of 4-(1H-Pyrazol-4-yl)butanoic acid

An In-depth Technical Guide to the Derivatives and Analogs of 4-(1H-Pyrazol-4-yl)butanoic Acid: A Case Study in the Development of Potent αvβ6 Integrin Inhibitors

Abstract

The 4-(1H-pyrazol-4-yl)butanoic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a variety of targeted therapeutic agents. This technical guide provides an in-depth analysis of the known derivatives and analogs of this core, with a particular focus on the discovery and development of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348), a potent and selective inhibitor of the αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] This guide, intended for researchers and drug development professionals, will explore the strategic rationale behind the synthetic pathways, delve into the nuanced structure-activity relationships (SAR), and elucidate the mechanism of action that underpins the therapeutic potential of this important class of molecules.

Introduction: The Pyrazole Moiety as a Cornerstone for Drug Design

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[1] Its aromatic nature, combined with its ability to act as both a hydrogen bond donor and acceptor, allows for versatile and strong interactions with biological targets. The 4-(1H-pyrazol-4-yl)butanoic acid core combines this privileged heterocycle with a flexible carboxylic acid-bearing chain, providing an ideal framework for mimicking endogenous ligands and engaging with binding sites on proteins such as enzymes and cell surface receptors.

While pyrazole derivatives have been investigated for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, this guide will focus on a particularly successful application: the development of non-peptidic inhibitors of αvβ6 integrin, a key mediator in fibrotic diseases.[2][3][4]

Synthetic Strategies: From Core Scaffold to Complex Analogs

The synthesis of derivatives based on the 4-(1H-pyrazol-4-yl)butanoic acid core requires precise control over stereochemistry and the strategic introduction of diverse functional groups. The development of the clinical candidate GSK3008348 showcases a sophisticated approach rooted in asymmetric synthesis.

Core Synthesis: A Cascade Annulation/Ring-Opening Approach

A versatile method for constructing the 4-(pyrazol-4-yl)butanoic acid scaffold involves a copper(II)-catalyzed cascade reaction.[5][6] This process utilizes a [3+2] annulation between a hydrazone and a dienone, followed by an unprecedented nucleophilic ring-opening of a spiro pyrazoline intermediate by water.[5] This strategy is notable for its use of an inexpensive and environmentally benign catalyst and its ability to generate the core structure in good yield under relatively mild conditions.[5]

Asymmetric Synthesis of the αvβ6 Integrin Inhibitor GSK3008348

The synthesis of GSK3008348 hinges on a critical diastereoselective step to establish the correct stereochemistry at the butanoic acid backbone, which is essential for potent RGD-mimetic activity.[7][8] The key transformation is a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester, utilizing (R)-BINAP as the chiral ligand to furnish the desired (S) absolute configuration in the major product.[7] This elegant approach provides a robust and scalable route to the complex chiral core.

The overall synthetic workflow can be conceptualized as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Radiopharmaceuticals Targeting Integrin αvβ6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. TGF-β and αvβ6 integrin act in a common pathway to suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Pharmacological Guide to Pyrazole-Containing Compounds: Mechanisms, Applications, and Experimental Evaluation

Executive Summary: The pyrazole nucleus, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of pyrazole-containing compounds, with a primary focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. It delves into the mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications. Furthermore, this document outlines detailed experimental workflows for the synthesis, characterization, and in vitro evaluation of these compounds, offering researchers and drug development professionals a synthesized resource grounded in established scientific protocols. While the initial query specified "pyrazole butyric acid," the broader class of pyrazole derivatives offers a more extensive and well-documented pharmacological landscape, which is the focus of this in-depth guide.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, granting it unique physicochemical properties that are highly advantageous in drug design.[4][5] Its aromatic nature, combined with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for versatile interactions with biological targets.[4] This has led to the development of numerous FDA-approved drugs containing the pyrazole core for a wide range of diseases, including inflammation, cancer, and infectious diseases.[2][4][6][7]

Historically, pyrazole derivatives like antipyrine and phenylbutazone were among the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[5] The evolution of this class led to the development of highly selective inhibitors, most notably Celecoxib, which validated the pyrazole scaffold as a "privileged structure" in modern drug discovery.[1][2][7]

Key Pharmacological Target: Cyclooxygenase (COX) Enzymes

The most prominent pharmacological action of many pyrazole-containing drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[8][9][10]

The COX-1 vs. COX-2 Selectivity Paradigm

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[9][11]

-

COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][11][12]

Traditional NSAIDs, such as phenylbutazone, are non-selective and inhibit both COX-1 and COX-2.[11][13] This dual inhibition, while effective for pain and inflammation, often leads to gastrointestinal side effects like ulcers due to the suppression of protective prostaglandins in the stomach.[9][11]

Diaryl-substituted pyrazole compounds, like Celecoxib, were specifically designed as selective COX-2 inhibitors .[12][14] This selectivity is achieved because the COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[9] The chemical structure of Celecoxib, featuring a polar sulfonamide side chain, binds to a hydrophilic region near the active COX-2 binding site, an interaction that is not possible in the more constricted COX-1 active site.[8][12] This selective action allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal risks associated with COX-1 inhibition.[9][14][15]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR principles for pyrazole-based COX inhibitors include:

-

N-1 Position: Substitution at the N-1 position of the pyrazole ring is critical. For many potent inhibitors, this position is occupied by a substituted phenyl ring, which helps anchor the molecule in the active site.[16][17]

-

C-3 and C-5 Positions: These positions often bear aryl groups (diaryl-substituted pyrazoles). One of the aryl groups typically fits into a hydrophobic pocket of the COX enzyme, while the other can be modified to enhance selectivity. For example, a para-sulfonamide or a similar polar group on one of the phenyl rings is a key feature for COX-2 selectivity.[12]

-

C-4 Position: This position is often unsubstituted or contains a small group (e.g., methyl, trifluoromethyl). Bulky substituents at C-4 can decrease inhibitory activity.

For other targets, such as cannabinoid receptors, SAR studies have revealed different requirements, such as a carboxamido group at the C-3 position and a para-substituted phenyl ring at the C-5 position for potent antagonistic activity.[16][17]

Core Experimental Workflows

The discovery and development of novel pyrazole compounds involve a systematic workflow encompassing synthesis, characterization, and biological evaluation.

Chemical Synthesis and Characterization

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis or related cyclocondensation reactions.[2]

Protocol: Generalized Synthesis of a 1,3,5-Trisubstituted Pyrazole

-

Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a substituted hydrazine derivative (1.1 eq).

-

Cyclocondensation: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final compound using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typically required for biological assays).

-

In Vitro Pharmacological Evaluation

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the 50% inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, enzyme (COX-1 or COX-2), and a fluorometric substrate (e.g., Ampliflu Red). Prepare serial dilutions of the test pyrazole compound and a reference inhibitor (e.g., Celecoxib) in DMSO.

-

Enzyme Incubation: In a 96-well microplate, add the assay buffer, diluted enzyme, and the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: Immediately add the fluorometric substrate. Measure the fluorescence intensity at timed intervals (e.g., every minute for 10-20 minutes) using a plate reader (Excitation/Emission ~535/587 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Case Studies: Prominent Pyrazole-Containing NSAIDs

| Compound | Target Selectivity | Half-Life (t½) | Primary Use | Key Structural Feature |

| Celecoxib | ~10-20x selective for COX-2 over COX-1[12] | ~11.2 hours[14] | Osteoarthritis, Rheumatoid Arthritis[12][14] | Diaryl-pyrazole with a benzenesulfonamide moiety[14] |

| Phenylbutazone | Non-selective (inhibits COX-1 and COX-2)[11] | ~72 hours[10] | Arthritis, Gout (human use has declined)[10][11][13] | Pyrazolidinedione core (a saturated pyrazole ring) |

Celecoxib (Celebrex®): A landmark selective COX-2 inhibitor, Celecoxib is widely used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8][12][14] Its diaryl-substituted pyrazole structure is key to its selectivity.[14] It is metabolized primarily by the CYP2C9 enzyme in the liver.[12]

Phenylbutazone: One of the first synthetic NSAIDs, phenylbutazone is a potent but non-selective COX inhibitor.[10][11][18] Due to a risk of serious side effects, including gastrointestinal and hematological issues, its use in humans has been largely discontinued but it remains in use in veterinary medicine.[10][11][13]

Future Perspectives and Conclusion

The pyrazole scaffold remains a highly valuable and versatile platform in drug discovery.[1][7][19] While its role in developing anti-inflammatory agents is well-established, research continues to explore pyrazole derivatives for other therapeutic areas, including:

-

Oncology: Some pyrazole compounds have shown anticancer properties by inducing apoptosis or inhibiting cell cycle progression.[6][15]

-

Antimicrobial Agents: Novel pyrazole derivatives are being investigated as potent inhibitors of drug-resistant bacteria.[7]

-

Neurodegenerative Diseases: The scaffold is being explored for its potential in treating conditions like Parkinson's disease.[19]

The continued exploration of structure-activity relationships, coupled with modern synthetic techniques and advanced screening methods, ensures that pyrazole-containing compounds will remain a significant source of new therapeutic agents. This guide has provided a foundational overview of their pharmacological relevance, focusing on the well-understood mechanism of COX inhibition, and has outlined the core experimental methodologies essential for their scientific investigation.

References

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

-

Bruno, A., & Tacconelli, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

-

Celecoxib. Wikipedia. [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

-

Clinical Profile of Phenylbutazone USP. GlobalRx. [Link]

-

Pharmacology of Phenylbutazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

APO-PHENYLBUTAZONE. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

What is the mechanism of Phenylbutazone? Patsnap Synapse. [Link]

-

Phenylbutazone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Synthesis of new pyrazole analogues via salicylic acid and sodium azide. ResearchGate. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Articles [globalrx.com]

- 11. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. globalresearchonline.net [globalresearchonline.net]

Thermochemical properties of substituted pyrazoles

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyrazoles

Abstract